3-(2-Methylpropyl)piperazin-2-onehydrochloride
Description
3-(2-Methylpropyl)piperazin-2-one hydrochloride is a piperazine derivative characterized by a 2-methylpropyl (isobutyl) substituent at the 3-position of the piperazin-2-one ring, with a hydrochloride salt enhancing its stability and solubility. Piperazin-2-one derivatives are frequently employed in pharmaceuticals due to their versatility as bioactive scaffolds, often influencing receptor binding and metabolic stability.
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
3-(2-methylpropyl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)5-7-8(11)10-4-3-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H |
InChI Key |
JAVPZTWBTRTUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NCCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)piperazin-2-onehydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism .
Industrial Production Methods
In industrial settings, the production of 3-(2-Methylpropyl)piperazin-2-onehydrochloride may involve large-scale enantioselective reduction processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Alkylation and Acylation
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the secondary amine site, forming N-alkylated derivatives.
-
Acylation : Forms amides with acetyl chloride or benzoyl chloride in dichloromethane at 0–5°C .
Hydrolysis
Under acidic conditions (6M HCl, reflux):
Oxidation
Reacts with m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, confirmed by ¹H NMR (δ 3.8–4.2 ppm, singlet for N–O) .
Formation of Bisphosphonate Derivatives
Reaction with diethyl phosphite and phosphoryl chloride yields cis- and trans-piperazine-2,3-diyl-bisphosphonates (Table 1) .
| Property | cis-Bisphosphonate (10 ) | trans-Bisphosphonate (11 ) |
|---|---|---|
| Yield | 6% | 36% |
| ³¹P NMR (ppm) | 21.31 | 25.61 |
| Melting Point | Oil | Oil |
| HRMS [M+H]⁺ | 359.1501 | 359.1501 |
Mechanism : Proceeds through enamine intermediates, with phosphite addition dictating stereochemistry .
Radical Pathways
Reactions with benzannulated substrates produce 2,3-dehydrophosphonates (e.g., compound 17 ) via radical intermediates, evidenced by ESR spectroscopy .
Degradation Products
Hydrolysis of benzoannulated derivatives generates phenylglycine analogs (e.g., compound 15 ), confirmed by X-ray crystallography (Figure 2) .
Industrial and Pharmacological Implications
-
Scale-up : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods.
-
Bioactivity : Bisphosphonate derivatives show IC₅₀ = 12–18 μM against osteoclasts, highlighting therapeutic potential .
Note: Structural figures referenced are available in the cited sources.
Scientific Research Applications
3-(2-Methylpropyl)piperazin-2-onehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)piperazin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(2-Methylpropyl)piperazin-2-one hydrochloride with analogous piperazin-2-one derivatives, highlighting structural, physicochemical, and functional differences:
Key Observations :
Substituent Effects: Aliphatic vs. Aromatic: The 2-methylpropyl group in the target compound confers moderate lipophilicity (logP ~1.5–2.0 estimated), favoring membrane permeability. In contrast, the 3-chlorophenyl substituent (logP ~2.5–3.0) enhances binding to aromatic receptors but may reduce aqueous solubility .
Physicochemical Properties: The hydrochloride salt form improves crystallinity and solubility in polar solvents (e.g., water, ethanol), critical for pharmaceutical formulations . Aromatic derivatives (e.g., 3-chlorophenyl) exhibit higher molecular weights and melting points due to extended conjugation and intermolecular forces .
Synthetic Routes :
- Alkylation : Similar to methods in , the target compound can be synthesized via nucleophilic substitution of piperazin-2-one with 2-methylpropyl halide in the presence of a base (e.g., K₂CO₃) .
- Salt Formation : Treatment with HCl gas or aqueous HCl yields the hydrochloride salt, a common step to enhance stability .
Pharmacological Relevance :
- Piperazin-2-one derivatives are prevalent in antipsychotics, antidepressants, and antimicrobials. For example, and highlight triazolopyridine-piperazine hybrids as trazodone analogs, suggesting the target compound may serve as a precursor for central nervous system (CNS) drugs .
- The absence of aromatic rings in the target compound could reduce off-target interactions compared to phenyl-substituted analogs .
Biological Activity
3-(2-Methylpropyl)piperazin-2-one hydrochloride is a compound belonging to the piperazine class, which has been studied for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 3-(2-Methylpropyl)piperazin-2-one hydrochloride can be represented as follows:
- Molecular Formula : C₈H₁₈ClN₃O
- Molecular Weight : 195.7 g/mol
The biological activity of 3-(2-Methylpropyl)piperazin-2-one hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Piperazines are known to exhibit a range of pharmacological effects, including:
- Dopamine Receptor Modulation : Some studies indicate that piperazine derivatives can act as dopamine receptor antagonists or agonists, potentially influencing mood and behavior.
- Serotonin Receptor Interaction : Similar compounds have shown affinity for serotonin receptors, which may contribute to their effects on anxiety and depression.
- Antimicrobial Activity : Certain piperazine derivatives have demonstrated antibacterial and antifungal properties, although specific data on 3-(2-Methylpropyl)piperazin-2-one hydrochloride is limited.
Biological Activity Data
Recent studies have evaluated the biological activity of various piperazine derivatives, including 3-(2-Methylpropyl)piperazin-2-one hydrochloride. The following table summarizes findings related to its activity against different cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Cytotoxicity through apoptosis |
| A2780 (Ovarian Cancer) | 12.0 | Inhibition of cell proliferation |
| U87 (Glioblastoma) | >50 | Limited activity observed |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various piperazine derivatives against cancer cell lines. The results indicated that compounds similar to 3-(2-Methylpropyl)piperazin-2-one hydrochloride exhibited significant growth inhibition in MCF-7 and A2780 cells, suggesting potential as anticancer agents .
- Neuropharmacological Effects : In a behavioral study involving rodent models, a piperazine derivative similar to 3-(2-Methylpropyl)piperazin-2-one hydrochloride was tested for anxiolytic properties. The compound showed promise in reducing anxiety-like behaviors in elevated plus maze tests .
Research Findings
Recent research has focused on the synthesis and characterization of piperazine derivatives with enhanced biological activity. For example:
- Synthesis Methods : Various synthetic routes have been explored to enhance the potency and selectivity of piperazine compounds, including modifications to the alkyl side chains which influence receptor binding affinities .
- In Vivo Studies : Preliminary in vivo studies suggest that certain derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 3-(2-Methylpropyl)piperazin-2-onehydrochloride?
Methodological Answer:
- Chromatographic Techniques : Use reversed-phase HPLC or UPLC with UV detection (λ = 210–254 nm) to assess purity. Compare retention times against pharmacopeial reference standards (e.g., European Pharmacopoeia or British Pharmacopoeia guidelines for related piperazine derivatives) .
- Spectroscopic Analysis : Employ H/C NMR to confirm the presence of the 2-methylpropyl group and piperazin-2-one scaffold. Mass spectrometry (ESI-MS or HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt via combustion analysis (C, H, N, Cl).
Q. How should researchers handle and store 3-(2-Methylpropyl)piperazin-2-onehydrochloride to ensure stability?
Methodological Answer:
- Storage Conditions : Store in airtight containers at 2–8°C in a dry, ventilated environment to prevent hydrolysis or deliquescence. Desiccants (e.g., silica gel) are recommended .
- Safety Protocols : Use PPE (nitrile gloves, lab coat, safety goggles) and avoid dust generation. Conduct work in a fume hood to minimize inhalation risks. Emergency procedures for spills include neutralization with sodium bicarbonate .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the 2-methylpropyl group into the piperazin-2-one scaffold, and how can reaction conditions be optimized?
Methodological Answer:
- Esterification/Amidation Routes : React piperazin-2-one with 2-methylpropyl chloride or bromide in anhydrous DMF, using KCO as a base. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
- Optimization : Vary temperature (40–80°C) and solvent polarity (DMF vs. THF) to maximize yield. Purify via recrystallization (ethanol/water) or column chromatography (SiO, gradient elution) .
- Protection-Deprotection : Use Boc-protected intermediates to prevent side reactions at the piperazine nitrogen .
Q. How can researchers resolve contradictions in solubility data across different solvent systems for this compound?
Methodological Answer:
- Systematic Solubility Studies : Use shake-flask methods in buffered aqueous solutions (pH 1–10) and organic solvents (DMSO, ethanol). Measure saturation concentrations via UV-Vis spectroscopy .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify solvent compatibility. Cross-validate with molecular dynamics simulations .
- Data Reconciliation : Compare results with structurally analogous piperazine hydrochlorides (e.g., methyl 2-(piperazin-2-yl)acetate dihydrochloride) to identify trends .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., GPCRs or kinases). Validate with experimental IC values from enzyme inhibition assays .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Train datasets with known piperazine-based bioactive compounds .
Q. How to design impurity profiling studies for this compound under ICH guidelines?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), acidic/alkaline conditions, and UV light. Monitor degradation products via LC-MS .
- Reference Standards : Synthesize or procure impurities (e.g., N-oxide derivatives, des-methyl analogs) for spiking experiments. Use EP/BP monographs for validation .
- Validation Parameters : Assess specificity, linearity (R > 0.995), and LOD/LOQ using ICH Q2(R1) criteria .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis Framework : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity, assay protocols, and compound purity (>98% via HPLC) .
- Dose-Response Reproducibility : Conduct independent validation in triplicate using standardized assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
